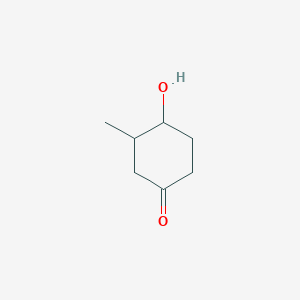

4-羟基-3-甲基环己酮

描述

Synthesis Analysis

Several papers discuss the synthesis of cyclohexanone derivatives. Paper describes a two-step enzymatic asymmetric reduction to produce a doubly chiral compound, (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone, from 2,6,6-trimethyl-2-cyclohexen-1,4-dione. This process involves the use of old yellow enzyme 2 from Saccharomyces cerevisiae and levodione reductase from Corynebacterium aquaticum, with a high enantiomeric excess achieved.

Paper reports a short and efficient synthesis of the enantiomerically pure (R)-4-hydroxy-4-methylcyclohex-2-en-1-one, with a key step being the highly stereoselective addition of AlMe3ZnBr2 to a sulfinylcyclohexanone derivative.

In paper , the synthesis of 2-Hydroxy-2,6,6-trimethylcyclohexanone is achieved by oxidation of β-cyclocitral followed by hydrolysis, yielding high percentages of the desired product.

Paper details the synthesis of a trihydroxycyclohexanone derivative from D-glucose, showcasing the versatility of carbohydrates as starting materials for complex cyclohexanone synthesis.

Molecular Structure Analysis

The molecular and crystal structures of cyclohexanone derivatives are explored in papers and . Paper presents the X-ray diffraction analysis of a 4'-hydroxy derivative of a cyclohexanone, revealing an asymmetric chair conformation and significant flattening of the enone fragment and cyclohexanone ring.

Paper describes the crystal structure of 1-(Cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, which also adopts a chair conformation for the cyclohexane ring and exhibits intermolecular hydrogen bonding.

Chemical Reactions Analysis

Paper introduces 3,3,6,6-Tetrachloro-2,2-dihydroxycyclohexanone as a synthetic equivalent for an unavailable benzoquinone, which reacts with 1,2-phenylenediamines to yield 4-chloro-1-hydroxyphenazines.

In paper , the enantioselective deprotonation of protected 4-hydroxycyclohexanones is investigated, with the resulting non-racemic enolates trapped as enol acetates, achieving up to 74% enantiomeric excess.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 4-Hydroxy-3-methylcyclohexanone, the synthesis and structural analyses imply that the compound and its derivatives are chiral, with potential for hydrogen bonding and stereoselective reactions. The enzymatic synthesis methods suggest that these compounds can be produced with high purity and enantiomeric excess, which is crucial for their potential pharmaceutical applications.

科学研究应用

Clathrate Formation and Selective Inclusion: 4-羟基-3-甲基环己酮衍生物(如甲基环己酮)的一个重要应用是在笼合物形成中。研究表明,这些化合物在笼合物中具有选择性包含,这些笼合物是宿主-客体复合物。例如,当与某些宿主化合物(如TETROL)形成复合物时,3-甲基环己酮和4-甲基环己酮已被包含在它们的能量不利的轴向构象中((Barton et al., 2015); (Barton et al., 2014))。

自缩聚反应:包括4-羟基-3-甲基环己酮在内的甲基环己酮在酸和碱性试剂的影响下会发生各种自缩聚反应。这些反应可能导致形成一系列产物,如不饱和酮,羟基酮和含有呋喃环的化合物,展示了它们在有机合成和聚合物化学中的实用性((Svetozarskii & Zil'berman, 1970))。

分子和晶体结构分析:对4-羟基-3-甲基环己酮衍生物的分子和晶体结构进行了广泛研究。这些分析提供了有关晶体格构内构象动力学和相互作用的见解,有助于理解立体化学和材料性质((Kutulya等,2008))。

催化和氢化:取代基对催化过程的影响,特别是在氢化反应中的影响,是另一个应用领域。研究揭示了环己酮中的甲基取代基,包括4-羟基-3-甲基环己酮,如何影响氢化的反应性和速率,突出了立体因素在催化过程中的重要性((Tanaka et al., 1974))。

抗菌活性:一些4-羟基-3-甲基环己酮衍生物已被研究其抗菌性能。这表明这些化合物在开发新的抗菌剂方面具有潜力,并为药物化学领域做出贡献((Gein et al., 2005))。

立体化学合成和分析:该化合物已被用于研究立体化学合成和分析。例如,已探讨了对4-羟基-3-甲基环己酮保护衍生物的对映选择性去质子化,这对有机化学中非拉克米化合物的合成至关重要((Majewski & Mackinnon, 1994))。

作用机制

Target of Action

The primary target of 4-Hydroxy-3-methylcyclohexanone is the carbonyl group in aldehydes and ketones. This compound can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

Mode of Action

The oxygen in the carbonyl group acts as a nucleophile in competition with nitrogen. On the other hand, the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

It’s known that the compound can be used to synthesize trans-4-amino-1-methylcyclohexanol, which is an intermediate of pharmaceutical synthesis .

Result of Action

The result of the action of 4-Hydroxy-3-methylcyclohexanone is the formation of oximes or hydrazones, depending on whether it reacts with hydroxylamine or hydrazine . The less hindered 4-carbonyl group is selectively hydrogenolyzed .

Action Environment

The action of 4-Hydroxy-3-methylcyclohexanone can be influenced by various environmental factors, including the presence of other reactants and the pH of the environment . .

安全和危害

属性

IUPAC Name |

4-hydroxy-3-methylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSSXPZSFKIABFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50555959 | |

| Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-methylcyclohexanone | |

CAS RN |

89897-04-1 | |

| Record name | 4-Hydroxy-3-methylcyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50555959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

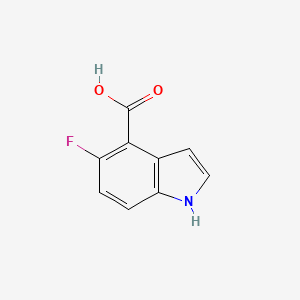

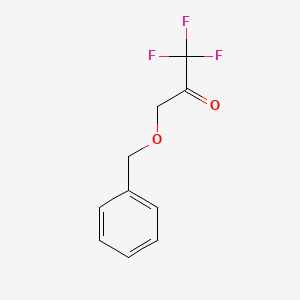

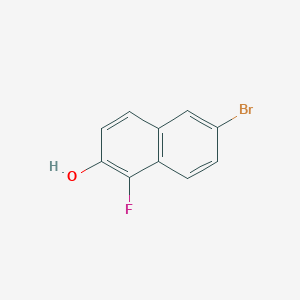

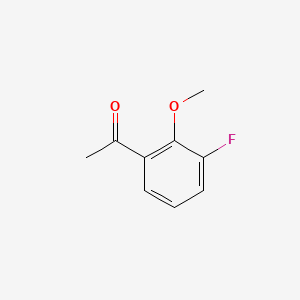

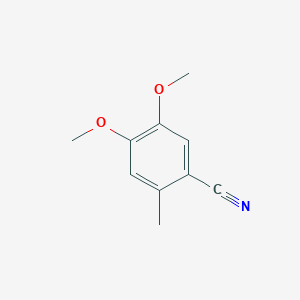

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)